molecular formula C9H16N4 B14129351 4-Cyclohexyl-4H-1,2,4-triazole-3-methanamine CAS No. 936940-39-5

4-Cyclohexyl-4H-1,2,4-triazole-3-methanamine

Cat. No.: B14129351
CAS No.: 936940-39-5
M. Wt: 180.25 g/mol
InChI Key: KGYVXCXJTQNMPV-UHFFFAOYSA-N
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Description

4-Cyclohexyl-4H-1,2,4-triazole-3-methanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cyclohexyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-4H-1,2,4-triazole-3-methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with hydrazine derivatives, followed by cyclization with formic acid or other suitable reagents. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-4H-1,2,4-triazole-3-methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the triazole ring into other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the cyclohexyl or triazole groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Cyclohexyl-4H-1,2,4-triazole-3-methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-4H-1,2,4-triazole-3-methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Propyl-4H-1,2,4-triazole-3-methanamine
  • 4-(2-Methoxyethyl)-4H-1,2,4-triazole-3-methanamine
  • 4-Isopropyl-4H-1,2,4-triazole-3-methanamine

Uniqueness

4-Cyclohexyl-4H-1,2,4-triazole-3-methanamine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

936940-39-5

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

(4-cyclohexyl-1,2,4-triazol-3-yl)methanamine

InChI

InChI=1S/C9H16N4/c10-6-9-12-11-7-13(9)8-4-2-1-3-5-8/h7-8H,1-6,10H2

InChI Key

KGYVXCXJTQNMPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=NN=C2CN

Origin of Product

United States

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